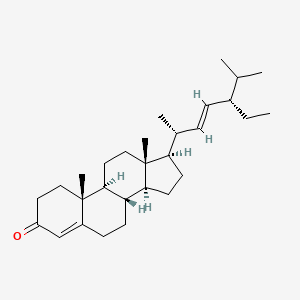
Arachidonic Acid Quant-PAK
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The arachidonic acid Quant-PAK has been designed for the convenient, precise quantification of arachidonic acid by GC- or LC-MS. It includes a 50 µg vial of arachidonic acid-d8 and a precisely weighed vial of unlabeled arachidonic acid, with the precise weight indicated on the vial. This unlabeled arachidonic acid can be used to quantify the arachidonic acid-d8 standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled).
Scientific Research Applications
High-Performance Liquid Chromatography Analysis
Arachidonic acid (AA) metabolites have been analyzed using high-performance liquid chromatography (HPLC) with pre-column derivatization methods. This process involves purifying AA metabolites produced by human platelets and rat macrophages and analyzing them with HPLC for precise identification and quantification of various derivatives like leukotrienes and prostaglandins (Yamauchi et al., 1986).
Profiling Arachidonic Acid Metabolites in Rabbit Platelets
Radio gas chromatography has been used to profile arachidonic acid metabolites in rabbit platelets. This method involves purifying incubation mixtures and then analyzing them using gas chromatography and mass spectrometry, enabling detailed mapping of AA metabolites (Akira et al., 1993).
Role in Infant Development
Research has highlighted the essential role of arachidonic acid in infant development. Studies suggest that ARA is critical for growth, brain development, and health in infants, emphasizing the need for dietary ARA during early development stages (Hadley et al., 2016).
Importance in Aquaculture Feeds
Arachidonic acid plays a significant role in fish nutrition, especially as a precursor to eicosanoids. Studies have focused on the dietary importance of ARA in fish physiology and biochemistry, highlighting its critical role in fish nutrition (Bell & Sargent, 2003).
Microbial Production of Arachidonic Acid
Research has explored the production of arachidonic acid through microbial fermentation and genetic modification, particularly using strains like Mortierella alpina. This approach is considered a sustainable alternative to traditional methods of obtaining ARA from animal tissues (Zhang et al., 2021).
properties
Product Name |
Arachidonic Acid Quant-PAK |
|---|---|
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[8-methyl-8-[[4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)phenyl]methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B1152005.png)